CB1 and CB2 Receptor Potency: Regioisomer vs. Parent Scaffold (Class-Level Inference from AB-PINACA)
In the directly analogous AB-PINACA series, the 1-alkyl-1H-indazole parent compounds function as high-potency CB1 and CB2 agonists with EC50 values spanning 2.1–11.6 nM and 5.6–21.1 nM, respectively, whereas the corresponding 2-alkyl-2H-indazole regioisomers exhibit only low micromolar agonist activity at both receptors [1]. Applying this class-level inference to ADB-PINACA, the isomer 2 (2-alkyl-2H-indazole) product is expected to be approximately 100- to 1000-fold less potent than the parent ADB-PINACA (EC50 = 0.52 nM at CB1, 0.88 nM at CB2) [2]. Direct experimental EC50 values for ADB-PINACA isomer 2 are not available in the open literature; the quantitative gap stated here is inferred from the AB-PINACA scaffold data.
| Evidence Dimension | CB1 receptor functional activity (fluorometric membrane potential assay) |
|---|---|
| Target Compound Data | Micromolar-range agonist activity (inferred from 2-alkyl-2H-indazole regioisomer of AB-PINACA) |
| Comparator Or Baseline | Parent ADB-PINACA: CB1 EC50 = 0.52 nM [2]; Parent AB-PINACA 1-alkyl regioisomers: CB1 EC50 = 2.1–11.6 nM [1] |
| Quantified Difference | Approximately 100- to 1000-fold lower potency for the 2-alkyl regioisomer class relative to 1-alkyl parent; exact multiple cannot be calculated without direct ADB-PINACA isomer 2 EC50 data |
| Conditions | Fluorometric imaging plate reader (FLIPR) membrane potential assay in CB1- or CB2-transfected HEK293 cells [1]; ADB-PINACA values from Banister et al. 2015 [2] |
Why This Matters
A researcher relying on ADB-PINACA isomer 2 as a substitute for the parent compound will encounter dramatically different pharmacological responses, invalidating dose-response comparisons and potentially leading to false-negative conclusions in receptor activation studies.
- [1] Longworth, M., et al. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 2016, 34, 286–303. View Source
- [2] Banister, S.D., et al. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 2015, 6, 1546–1559. View Source
